molecular formula C15H15Cl2N3O4S B4234815 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

Cat. No. B4234815
M. Wt: 404.3 g/mol
InChI Key: ROILSMFNRYELID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in various diseases, including diabetes, cancer, and cardiovascular disease.

Mechanism of Action

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that allosterically activates the kinase activity. This leads to the phosphorylation of downstream targets, such as acetyl-CoA carboxylase and HMG-CoA reductase, which results in the inhibition of fatty acid and cholesterol synthesis, respectively.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can increase glucose uptake, enhance mitochondrial function, and induce autophagy. In vivo studies have shown that 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can improve glucose tolerance, reduce insulin resistance, and decrease liver fat accumulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is its specificity for AMPK activation, which allows for the investigation of the specific effects of AMPK activation on cellular processes. However, one limitation of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is its relatively low potency, which requires high concentrations for effective activation of AMPK. Additionally, the use of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in animal studies is limited by its poor pharmacokinetic properties, including low bioavailability and rapid clearance.

Future Directions

For the research on 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide include the development of more potent and selective AMPK activators and the investigation of its potential therapeutic applications in various diseases.

Scientific Research Applications

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been widely used as a research tool to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in multiple cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, and autophagy.

properties

IUPAC Name

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-propylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O4S/c1-3-6-25(22,23)15-18-8-11(17)13(20-15)14(21)19-9-4-5-12(24-2)10(16)7-9/h4-5,7-8H,3,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILSMFNRYELID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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